2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride
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Overview
Description
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride is a compound that combines the structural features of fluorenyl and piperidine moieties The fluorenyl group is known for its rigidity and aromaticity, while the piperidine ring is a six-membered heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-ylmethyl)piperidine typically involves the reaction of 9H-fluorene with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 9H-fluorene is first converted to a suitable leaving group, such as a halide, and then reacted with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrochloride salt form is often prepared by treating the free base with hydrochloric acid, which improves its solubility and stability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: Both the fluorenyl and piperidine moieties can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group can yield fluorenone, while reduction of the piperidine ring can produce various piperidine derivatives.
Scientific Research Applications
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic and heterocyclic compounds with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride involves its interaction with molecular targets through its fluorenyl and piperidine moieties. The fluorenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing nitrogen, used in various chemical and pharmaceutical applications.
Fluorene: An aromatic hydrocarbon with a rigid structure, used in the synthesis of organic materials and as a precursor to other compounds.
Fluorenone: An oxidized derivative of fluorene, used in organic synthesis and as a building block for more complex molecules.
Uniqueness
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride is unique due to the combination of the fluorenyl and piperidine moieties, which imparts distinct chemical and biological properties. The presence of both aromatic and heterocyclic features allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
89803-65-6 |
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Molecular Formula |
C19H22ClN |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-2-7-18-15(5-1)13-16-11-14(8-9-19(16)18)12-17-6-3-4-10-20-17;/h1-2,5,7-9,11,17,20H,3-4,6,10,12-13H2;1H |
InChI Key |
PPMYMLSLROTAJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3.Cl |
Origin of Product |
United States |
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